N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
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Overview
Description
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities. This compound is characterized by the presence of a chromen-4-one moiety linked to a benzamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide typically involves the condensation of 3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylamine with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under reflux conditions in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in inflammation. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is unique due to its specific structural features, such as the chromen-4-one moiety and the methoxyphenyl group, which confer distinct chemical and biological properties. These features differentiate it from other benzamide derivatives and contribute to its potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZMLTOUNCGRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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